molecular formula C17H30O4 B12532727 Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate CAS No. 654068-26-5

Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate

Cat. No.: B12532727
CAS No.: 654068-26-5
M. Wt: 298.4 g/mol
InChI Key: LEIDFSXJZMSUSW-UHFFFAOYSA-N
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Description

Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate is a chemical compound with the molecular formula C₁₅H₂₆O₃ and a molecular weight of 254.37 g/mol . This compound is characterized by the presence of an ester functional group and an oxane (tetrahydropyran) ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate typically involves the esterification of 10-hydroxydec-7-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which then interacts with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research applications.

Properties

CAS No.

654068-26-5

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

ethyl 10-(oxan-2-yloxy)dec-7-enoate

InChI

InChI=1S/C17H30O4/c1-2-19-16(18)12-8-6-4-3-5-7-10-14-20-17-13-9-11-15-21-17/h5,7,17H,2-4,6,8-15H2,1H3

InChI Key

LEIDFSXJZMSUSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC=CCCOC1CCCCO1

Origin of Product

United States

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